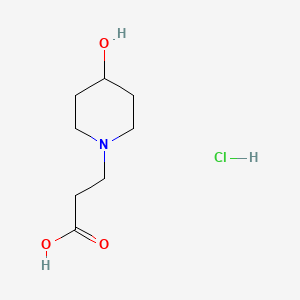

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is systematically named to reflect its structural components. The parent compound, 3-(4-hydroxypiperidin-1-yl)propanoic acid, consists of a piperidine ring substituted at the 1-position with a propanoic acid chain and a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt form introduces a chloride counterion, stabilizing the carboxylic acid group through ionic interactions.

The molecular formula is C₈H₁₅NO₃·HCl , with a molecular weight of 208.64 g/mol (calculated as C₈H₁₅NO₃ + HCl). The compound’s SMILES notation is C1CN(CCC1O)CCC(=O)O , while its InChIKey is RHWGUVMLCLEGGK-UHFFFAOYSA-N .

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic data for this compound is not explicitly reported in available literature. However, structural insights can be inferred from analogous piperidine derivatives and computational models. The piperidine ring adopts a chair conformation, with the 4-hydroxyl group positioned equatorially to minimize steric strain. The propanoic acid chain extends from the 1-position of the piperidine ring, forming a linear arrangement that facilitates hydrogen bonding.

Key geometric features include:

| Parameter | Value |

|---|---|

| Piperidine ring bond lengths (C–C, C–N) | ~1.54–1.57 Å (computed) |

| Propanoic acid chain bond angles (C–C–C) | ~109.5° (tetrahedral geometry) |

While experimental crystal data is lacking, molecular mechanics simulations suggest the hydrochloride form adopts a zwitterionic structure, with the carboxylate anion interacting with the ammonium cation from the hydrochloride salt.

Hydrogen Bonding Networks and Supramolecular Arrangements

The compound’s hydrogen bonding potential is governed by its hydroxyl and carboxylic acid groups. In the free acid form, the 4-hydroxyl group may participate in intramolecular hydrogen bonding with the carboxylic acid oxygen, forming a six-membered cyclic arrangement. In the hydrochloride salt, the carboxylate group donates hydrogen bonds to the chloride ion, while the ammonium nitrogen may accept hydrogen bonds from adjacent molecules.

Supramolecular interactions likely dominate the crystal packing. For example:

- Intramolecular O–H⋯O bonds : Between the 4-hydroxyl and carboxylate oxygen (distance: ~1.8–2.0 Å).

- Intermolecular N–H⋯Cl bonds : Between the ammonium nitrogen and chloride ion (distance: ~3.0–3.5 Å).

- C–H⋯O interactions : Weak hydrogen bonds involving the piperidine ring carbons and carboxylate oxygen.

These interactions create extended networks, such as chains or sheets, stabilized by electrostatic and van der Waals forces.

Comparative Analysis of Tautomeric Forms

3-(4-Hydroxypiperidin-1-yl)propanoic acid exists in equilibrium between enol (hydroxy) and keto (oxo) tautomers, influenced by the electronic environment of the piperidine ring and carboxylic acid. The enol form dominates in the solid state due to intramolecular hydrogen bonding stabilization.

The keto form may form under acidic conditions or in polar environments, where proton transfer to the carboxylate oxygen is favored. Computational studies suggest the enol tautomer is more aromatic, with partial double-bond character in the piperidine ring.

Eigenschaften

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h7,10H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFYEXQNGSBWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197502-89-8 | |

| Record name | 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Protection and Functional Group Manipulation Approach

One documented method involves the protection of the piperidine nitrogen followed by functionalization of the propanoic acid side chain:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 3-Piperidin-4-ylpropionic acid hydrochloride, di-tert-butyl dicarbonate, 0.5M NaOH solution, tert-butanol, ambient temperature, 20 hours | Boc-protection of the piperidine nitrogen to form 3-(1-t-butoxycarbonylpiperidin-4-yl)propionic acid | Not specified; reaction monitored by NMR and MS |

| 2 | Workup: Solvent evaporation, extraction with hexane and ethyl acetate, acidification with potassium hydrogen sulfate to pH 4 | Isolation of protected intermediate as solid | Purity confirmed by NMR (d6-DMSO) and mass spectrometry (M+H = 258) |

This method highlights the use of Boc protection to facilitate subsequent transformations and improve compound stability during synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Piperidin-4-ylpropionic acid hydrochloride |

| Protection Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Sodium hydroxide (0.5 M) |

| Solvent | tert-Butanol |

| Reaction Time | 20 hours at ambient temperature |

| Workup | Solvent evaporation, aqueous extraction, acidification with potassium hydrogen sulfate, ethyl acetate extraction |

| Characterization | NMR (d6-DMSO), Mass Spectrometry (CI+, ACE) |

| Product | 3-(1-t-butoxycarbonylpiperidin-4-yl)propionic acid (intermediate) |

| Yield | Not explicitly reported |

Analytical Data Supporting Preparation

- NMR Spectroscopy: The protected intermediate showed characteristic multiplets and broad doublets consistent with piperidine ring protons and propanoic acid side chain. Peaks at 0.8–1.1 ppm (m, 2H), 1.25–1.5 ppm (m, 12H), 1.6 ppm (br d, 2H), 2.22 ppm (t, 2H), 2.62 ppm (t, 2H), and 3.9 ppm (br d, 2H) were observed.

- Mass Spectrometry: The molecular ion peak at m/z 258 (M+H)+ confirmed the expected mass of the Boc-protected intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 3-(4-oxopiperidin-1-yl)propanoic acid hydrochloride.

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 209.67 g/mol. It features a piperidine structure with a hydroxyl group attached to the piperidine ring and typically appears as a white to off-white powder. The compound is soluble in water, making it suitable for various applications in biological and pharmaceutical contexts.

Pharmaceutical Development

This compound is valuable as a building block in pharmaceutical development, specifically in the synthesis of derivatives with a 4-hydroxyphenyl moiety. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. Due to the observed antifungal activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, their potential as anticancer agents has been explored, based on shared biochemical pathways across eukaryotic organisms . Studies demonstrate that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives could be further explored as novel scaffolds for developing compounds with anticancer and antioxidant properties .

Anticancer and Antioxidant Properties

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potential as effective anticancer agents, exhibiting selective cytotoxicity towards cancer cells and inhibiting cancer cell migration . These derivatives have also shown antioxidant activity, suggesting they could protect normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy .

Inhibition of Lysosomal Phospholipase A2

A library of 163 drugs were assayed for inhibition of PLA2G15 to determine whether this phospholipase was the cellular target for therapeutics .

Material Science and Electrochemistry

This compound is used as an electrolyte additive in the development of aqueous zinc-ion batteries.

Analogues

Several compounds share structural similarities with this compound:

- 3-(4-Methoxypiperidin-1-yl)propanoic acid Contains a methoxy group enhancing lipophilicity.

- 3-(4-Aminopiperidin-1-yl)propanoic acid Features an amino group, potentially increasing basicity.

- 5-Hydroxy-L-Tryptophan Known for its role in serotonin synthesis, differing significantly in structure and function.

These compounds' distinct functional groups influence their respective pharmacological profiles and applications.

Drug Design

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Heterocycle Modifications :

- Piperazine-based analogs () introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing molecular weight .

- The 4-oxo-piperidine derivative () lacks the hydroxyl group, reducing polarity and solubility .

Chain Length and Functional Groups: Benzoic acid derivatives () shift the carboxylic acid to an aromatic system, significantly altering electronic properties . Shorter chains (e.g., acetic acid in ) limit conformational flexibility compared to propanoic acid .

Salt Forms : Dihydrochloride salts (e.g., ) may improve solubility but increase ionic strength, affecting pharmacokinetics .

Pharmacological and Physicochemical Implications

- Solubility : Hydroxyl and carboxylic acid groups enhance water solubility, critical for oral bioavailability. Piperazine and dihydrochloride salts further improve this property .

- Lipophilicity : Aryl substituents (e.g., 3-methylphenyl in ) increase logP values, favoring blood-brain barrier penetration .

- Stability : The hydroxyl group on piperidine may render the target compound susceptible to oxidation, necessitating stabilizers in formulations .

Biologische Aktivität

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapy. This article compiles various research findings, case studies, and data tables that elucidate its biological activity.

- Molecular Formula : C8H15NO3

- CAS Number : 29792434

- SMILES : C1CN(CCC1O)CCC(=O)O

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit interactions with various neurotransmitter receptors, which could have implications for neurodegenerative diseases and cancer therapies.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperidine structures have shown selective cytotoxicity against cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. The following table summarizes key findings related to its anticancer properties:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 | 20 | Induction of apoptosis |

| Study B | MCF-7 | 15 | Inhibition of cell migration |

| Study C | Vero | >50 | Selective toxicity |

Case Studies

- Neuroprotective Effects : In a study focused on neurodegenerative diseases, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death in models exposed to neurotoxic agents.

- Antioxidant Properties : The compound demonstrated promising antioxidant activity in DPPH radical scavenging assays, suggesting its potential use in formulations aimed at combating oxidative stress-related conditions.

Mechanistic Insights

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Research indicates that it may modulate pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy.

Q & A

Q. What are the established synthetic routes for 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride, and what factors influence reaction yields?

-

Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and propanoic acid precursors. For example, a related compound, 3-(4-aminophenyl)propanoic acid hydrochloride, was synthesized via hydrolysis of an ester intermediate using sodium hydroxide, followed by acidification with HCl and purification via ethanol recrystallization, achieving a 91% yield . For the target compound, substituting 4-hydroxypiperidine as the nucleophile and optimizing reaction conditions (e.g., solvent polarity, temperature) can enhance yield. Post-synthetic purification often involves HCl salt formation and solvent extraction .

-

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield Range | 70–95% | |

| Common Purification Methods | Recrystallization (ethanol), column chromatography |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation requires a combination of:

- FTIR : To identify functional groups (e.g., hydroxyl, carboxylic acid, piperidine N–H stretches) .

- NMR : H and C NMR resolve proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, carboxylic acid proton at δ 12–14 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO·HCl at 218.09 m/z) .

- X-ray Crystallography : For absolute configuration determination if crystalline .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to ionic hydrochloride salt and hydrophilic groups. Solubility decreases in non-polar solvents .

- Stability : Stable at room temperature in dry, dark conditions. Degrades under strong acidic/basic conditions (pH <2 or >10) via hydrolysis of the piperidine ring or decarboxylation. Thermo-gravimetric analysis (TGA) can assess thermal stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved to confirm the compound’s regiochemistry?

- Methodological Answer :

-

Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., piperidine ring puckering) .

-

2D NMR Techniques : COSY and NOESY identify through-space correlations between piperidine and propanoic acid protons .

-

Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactions : The piperidine nitrogen acts as a nucleophile, attacking electrophiles (e.g., alkyl halides). Kinetic studies using stopped-flow techniques can quantify reaction rates .

- Electrophilic Reactions : The carboxylic acid group participates in acylations. pH-dependent reactivity is studied via potentiometric titrations .

- DFT Studies : Reveal charge distribution (e.g., Mulliken charges on N and O atoms) to predict reactive sites .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible pharmacological assays?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistent intermediate formation .

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) using response surface methodology .

- Quality Control : HPLC with UV detection (λ = 210–220 nm) monitors purity (>98% by area normalization) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across literature sources?

- Methodological Answer :

- Purity Assessment : Impurities (e.g., residual solvents) lower melting points. Use DSC for precise measurements .

- Inter-Lab Comparisons : Collaborate with multiple labs to standardize analytical conditions (e.g., NMR referencing) .

Applications in Research

Q. What biological or pharmacological models are appropriate for studying this compound’s activity?

- Methodological Answer :

- In Vitro : Enzyme inhibition assays (e.g., kinases) due to piperidine’s role in active site binding .

- In Silico : Molecular docking (AutoDock) predicts binding affinities to targets like G-protein-coupled receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.